molecular formula C17H17NO4S B2700504 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1448065-60-8

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2700504
CAS No.: 1448065-60-8
M. Wt: 331.39
InChI Key: IJSGHNQIDCZRTA-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole ring system, a carboxamide group, and a hydroxy-phenyl-ethyl moiety with a methylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d][1,3]dioxole core, which can be synthesized through a cyclization reaction of catechol derivatives with appropriate reagents. The hydroxy-phenyl-ethyl moiety can be introduced via Friedel-Crafts alkylation, followed by the introduction of the methylthio group through nucleophilic substitution reactions. The final step involves the formation of the carboxamide group through amidation reactions using suitable amines and coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or other oxidizing agents under mild to moderate conditions.

    Reduction: LiAlH4 or NaBH4 (Sodium borohydride) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy and carboxamide groups can form hydrogen bonds with biological macromolecules, while the benzo[d][1,3]dioxole ring system can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-2-phenylethyl)benzo[d][1,3]dioxole-5-carboxamide: Lacks the methylthio group, which may affect its biological activity and chemical reactivity.

    N-(2-hydroxy-2-(4-methoxyphenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide: Contains a methoxy group instead of a methylthio group, which can influence its pharmacokinetic properties and interactions with biological targets.

Uniqueness

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the presence of the methylthio group, which can enhance its lipophilicity and ability to interact with hydrophobic regions of biological macromolecules. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c1-23-13-5-2-11(3-6-13)14(19)9-18-17(20)12-4-7-15-16(8-12)22-10-21-15/h2-8,14,19H,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSGHNQIDCZRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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